molecular formula C94H124Cl2N6 B14904005 (4S,4'S,5S,5'S)-2,2'-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride

(4S,4'S,5S,5'S)-2,2'-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride

Cat. No.: B14904005
M. Wt: 1408.9 g/mol
InChI Key: DNDGAQZMKRLNGO-RZJUIAASSA-L
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Description

(4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of piperazine and imidazolium moieties, which contribute to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride typically involves multiple steps:

    Formation of the Imidazolium Core: The initial step involves the synthesis of the imidazolium core through the reaction of appropriate aldehydes with ammonium acetate and benzil under acidic conditions.

    Introduction of the Piperazine Moiety: The piperazine moiety is introduced via nucleophilic substitution reactions, where piperazine reacts with the imidazolium core.

    Addition of Benzyl Groups: The final step involves the addition of 3,5-di-tert-butylbenzyl groups to the imidazolium core through Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine and benzyl groups, leading to the formation of corresponding oxides and ketones.

    Reduction: Reduction reactions can target the imidazolium core, converting it to imidazoline derivatives.

    Substitution: The compound is prone to nucleophilic substitution reactions, especially at the benzyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are commonly employed under basic conditions.

Major Products

    Oxidation: Formation of benzyl ketones and piperazine oxides.

    Reduction: Formation of imidazoline derivatives.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a ligand in coordination chemistry, forming stable complexes with various metal ions. These complexes are studied for their catalytic properties in organic synthesis.

Biology

In biological research, the compound is investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.

Medicine

The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes involved in disease pathways.

Industry

In the industrial sector, the compound is explored for its use in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) chloride involves its interaction with molecular targets such as enzymes and receptors. The piperazine and imidazolium moieties play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) bromide
  • (4S,4’S,5S,5’S)-2,2’-(Piperazine-1,4-diyl)bis(1,3-bis(3,5-di-tert-butylbenzyl)-4,5-diphenyl-4,5-dihydro-1H-imidazol-3-ium) iodide

Uniqueness

The chloride variant of this compound is unique due to its specific ionic interactions and solubility properties, which can influence its reactivity and applications in different environments.

Properties

Molecular Formula

C94H124Cl2N6

Molecular Weight

1408.9 g/mol

IUPAC Name

1,4-bis[(4S,5S)-1,3-bis[(3,5-ditert-butylphenyl)methyl]-4,5-diphenylimidazolidin-2-ylidene]piperazine-1,4-diium;dichloride

InChI

InChI=1S/C94H124N6.2ClH/c1-87(2,3)73-49-65(50-74(57-73)88(4,5)6)61-97-81(69-37-29-25-30-38-69)82(70-39-31-26-32-40-70)98(62-66-51-75(89(7,8)9)58-76(52-66)90(10,11)12)85(97)95-45-47-96(48-46-95)86-99(63-67-53-77(91(13,14)15)59-78(54-67)92(16,17)18)83(71-41-33-27-34-42-71)84(72-43-35-28-36-44-72)100(86)64-68-55-79(93(19,20)21)60-80(56-68)94(22,23)24;;/h25-44,49-60,81-84H,45-48,61-64H2,1-24H3;2*1H/q+2;;/p-2/t81-,82-,83-,84-;;/m0../s1

InChI Key

DNDGAQZMKRLNGO-RZJUIAASSA-L

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)CN2[C@H]([C@@H](N(C2=[N+]3CC[N+](=C4N([C@H]([C@@H](N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-]

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)CN2C(C(N(C2=[N+]3CC[N+](=C4N(C(C(N4CC5=CC(=CC(=C5)C(C)(C)C)C(C)(C)C)C6=CC=CC=C6)C7=CC=CC=C7)CC8=CC(=CC(=C8)C(C)(C)C)C(C)(C)C)CC3)CC9=CC(=CC(=C9)C(C)(C)C)C(C)(C)C)C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C.[Cl-].[Cl-]

Origin of Product

United States

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